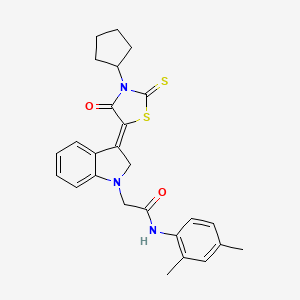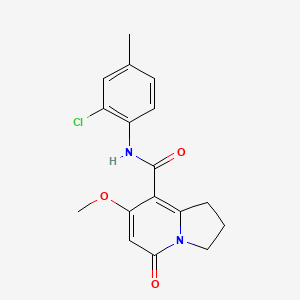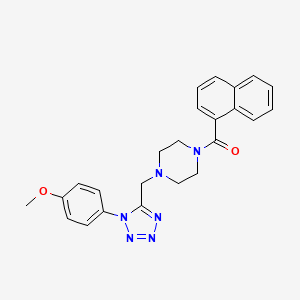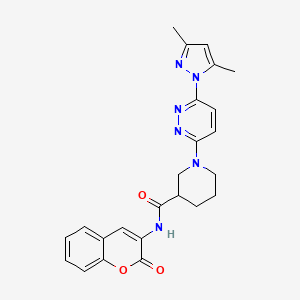
(Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H27N3O2S2 and its molecular weight is 477.64. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Complexing Properties
Compounds like (Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide have been studied for their synthesis and complexing properties. For example, the condensation of certain acetylenedicarboxylates with thioacetamides produces derivatives that can serve as sodium cation carriers in membrane processes (Kosterina et al., 2004).
Biological Activity and Potential Therapeutic Use
Several studies have focused on the synthesis and biological evaluation of similar compounds for their potential therapeutic uses. For instance, derivatives based on the thiazolidine-2,4-dione moiety have shown promising results in inhibiting the production of nitric oxide and prostaglandin E(2), indicating potential applications in treating inflammatory diseases (Ma et al., 2011).
Antimicrobial Activity
Another important area of research is the antimicrobial activity of such compounds. Studies have shown that derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid) exhibit significant activity against a range of bacteria, mycobacteria, and fungi (Krátký et al., 2017).
Anticonvulsant and CNS Activity
Compounds with similar structures have been evaluated for their central nervous system (CNS) depressant and anticonvulsant activities. This includes the study of their protective effects in seizure models and evaluation of potential liver toxicity (Nikalje et al., 2015).
Anticancer Effects
There is also research into the anticancer effects of thioxothiazolidin-4-one derivatives. These compounds have been shown to inhibit tumor growth and angiogenesis in mouse models, suggesting their potential as anticancer agents (Chandrappa et al., 2010).
Crystal Structure Analysis
Understanding the crystal structure of such compounds is crucial for their application in drug development. Studies have detailed the crystal structures of related (oxothiazolidin-2-ylidene)acetamides, which aids in understanding their chemical behavior and potential for drug design (Galushchinskiy et al., 2017).
Eigenschaften
IUPAC Name |
2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-16-11-12-21(17(2)13-16)27-23(30)15-28-14-20(19-9-5-6-10-22(19)28)24-25(31)29(26(32)33-24)18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14-15H2,1-2H3,(H,27,30)/b24-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDAFTZUHCGTNY-HIXSDJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CC(=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C52)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C/C(=C\3/C(=O)N(C(=S)S3)C4CCCC4)/C5=CC=CC=C52)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)



![4-(1-Methylpyrazol-4-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764523.png)

![1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol](/img/structure/B2764527.png)
![1-(3,4-difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2764528.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B2764530.png)

![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)

![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2764540.png)
